5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide
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Overview
Description
5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide typically involves several steps, starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters. Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide can be compared with other thiophene derivatives such as suprofen and articaine. While suprofen is known for its anti-inflammatory properties, articaine is used as a dental anesthetic . The unique structural features of this compound, such as the presence of a cyclopropyl group and a bromine atom, distinguish it from these compounds and contribute to its specific applications and properties .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-5-4-7(13-8(5)10)9(12)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXFOOVAHSZERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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